Clevidipine Impurity 6
Overview
Description
Clevidipine Impurity 6 is a byproduct formed during the synthesis and storage of clevidipine butyrate, a dihydropyridine calcium channel blocker used for the rapid reduction of arterial blood pressure during cardiac surgery. Clevidipine butyrate is known for its ultra-short-acting properties and vascular selectivity. The presence of impurities like this compound is critical to monitor, as they can affect the overall quality and safety of the pharmaceutical product .
Preparation Methods
The preparation of Clevidipine Impurity 6 involves synthetic routes that are closely related to the manufacturing process of clevidipine butyrate. During the synthesis of clevidipine butyrate, various process-related compounds and degradation products, including this compound, are formed. The synthetic route typically involves the use of intermediates and reagents such as sodium bicarbonate in dimethylformamide (DMF) and subsequent purification steps . Industrial production methods focus on optimizing reaction conditions to minimize the formation of impurities and ensure the purity of the final product.
Chemical Reactions Analysis
Clevidipine Impurity 6 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, under oxidative stress conditions, this compound can form various degradation products .
Scientific Research Applications
Clevidipine Impurity 6 is primarily studied in the context of pharmaceutical quality control and stability evaluation. Its presence and concentration are critical parameters in the development and manufacturing of clevidipine butyrate. Analytical methods such as high-performance liquid chromatography (HPLC) are used to separate and quantify this compound along with other impurities. Research on this compound helps in understanding the stability and degradation pathways of clevidipine butyrate, which is essential for ensuring the safety and efficacy of the drug .
Mechanism of Action
The mechanism of action of Clevidipine Impurity 6 is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its formation and presence can influence the overall stability and efficacy of clevidipine butyrate. The molecular targets and pathways involved in its formation are related to the synthetic and degradation processes of clevidipine butyrate .
Comparison with Similar Compounds
Clevidipine Impurity 6 can be compared with other impurities formed during the synthesis of clevidipine butyrate, such as Imp-3, Imp-5, and Imp-11. These impurities share similar formation mechanisms and are analyzed using similar analytical techniques. The uniqueness of this compound lies in its specific structure and the conditions under which it is formed. Understanding the similarities and differences between these impurities is crucial for optimizing the synthesis and ensuring the quality of clevidipine butyrate .
Properties
IUPAC Name |
bis(2-cyanoethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O4/c1-12-16(20(27)29-10-4-8-24)18(14-6-3-7-15(22)19(14)23)17(13(2)26-12)21(28)30-11-5-9-25/h3,6-7,18,26H,4-5,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRXPMAQIWZHMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCC#N)C2=C(C(=CC=C2)Cl)Cl)C(=O)OCCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201117266 | |
Record name | 3,5-Bis(2-cyanoethyl) 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201117266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175688-79-6 | |
Record name | 3,5-Bis(2-cyanoethyl) 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175688-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Bis(2-cyanoethyl) 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201117266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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